(R)-Asundexian, also known as BAY 2433334, is a small molecule developed as a direct active-site inhibitor of Factor XIa, a serine protease involved in the coagulation cascade. This compound represents a novel approach to anticoagulant therapy, aiming to reduce thrombotic events with a potentially lower risk of bleeding compared to traditional anticoagulants. The compound has gained attention due to its pharmacological properties and its role in clinical trials aimed at addressing cardiovascular diseases.
(R)-Asundexian was developed by Bayer as part of their research into anticoagulant therapies. The compound's design and synthesis have been documented in various scientific publications that detail its pharmacodynamics, pharmacokinetics, and clinical efficacy.
(R)-Asundexian belongs to the class of anticoagulants specifically targeting Factor XIa. It is categorized as a reversible inhibitor, which allows for more controlled anticoagulation compared to irreversible inhibitors.
The synthesis of (R)-Asundexian involves several key steps:
The entire synthesis process consists of approximately eight linear steps, culminating in a chiral separation to obtain the desired enantiomer .
The synthetic route is designed to optimize yield and purity while ensuring that the final product meets the specifications for clinical use. Each step is carefully controlled and monitored using techniques such as chromatography and spectrometry to ensure high quality.
(R)-Asundexian features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for Factor XIa. The specific stereochemistry of the molecule plays a crucial role in its biological activity.
These structural characteristics contribute to its pharmacokinetic properties, including absorption and distribution within biological systems .
The primary chemical reactions involving (R)-Asundexian are centered around its interaction with Factor XIa:
The efficacy of (R)-Asundexian as an inhibitor can be quantified through IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Studies have shown IC50 values in the low nanomolar range, demonstrating potent inhibition .
(R)-Asundexian exerts its anticoagulant effect by directly inhibiting Factor XIa at its active site. This inhibition prevents the conversion of Factor XI to Factor XIa, thereby interrupting the intrinsic pathway of coagulation.
This mechanism allows for effective management of thrombotic risks while minimizing potential bleeding complications associated with other anticoagulants.
These properties are critical for formulation development and ensuring consistent therapeutic effects .
(R)-Asundexian has significant potential in various scientific and clinical applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4